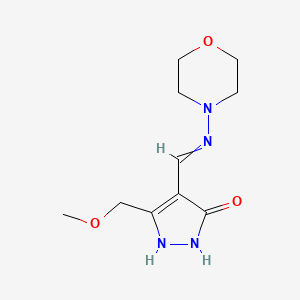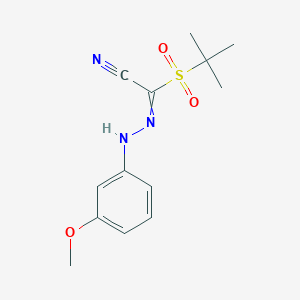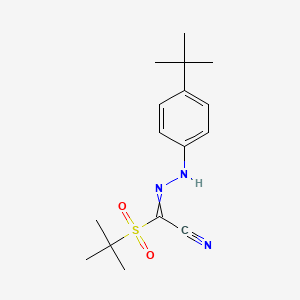
2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone is not directly reported in the provided papers. However, a related compound, 2-Bromo-2',4'-dichloroacetophenone, was synthesized through a three-step process involving bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene, achieving a yield of 70% . This suggests that a similar synthetic route could potentially be adapted for the synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone by incorporating a trifluoromethyl group at the appropriate step.
Molecular Structure Analysis
The molecular structure of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone can be inferred from related compounds. For instance, the structure of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone was confirmed using IR, UV, EIMS, 13C NMR, and 1H NMR . Similarly, the structure of 4-chloro-2-bromoacetophenone was studied using FT-IR and FT-Raman spectroscopy, and its geometric parameters were optimized using Hartree-Fock and density functional methods . These techniques could be applied to determine the molecular structure of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.
Chemical Reactions Analysis
The reactivity of bromoacetophenones with various nucleophiles has been explored in the literature. For example, α-bromo-4-difluoromethylthioacetophenone was condensed with different amines and thiourea to yield S- and N-substituted azaheterocycles . Additionally, 4-bromobenzaldehyde was reacted with substituted acetophenones and urea to produce aryl-substituted pyrimidin-2-ones and hexahydropyrimidin-2,7-diones . These studies indicate that bromoacetophenones can participate in condensation reactions to form heterocyclic compounds, which could be relevant for the chemical reactivity of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.
Physical and Chemical Properties Analysis
The physical properties of 2-Bromo-2',4'-dichloroacetophenone, such as relative density, refractive index, boiling point, and melting point, were measured and reported . These properties provide a baseline for understanding the physical characteristics of bromoacetophenones. The presence of a trifluoromethyl group in 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone would likely influence these properties due to the electron-withdrawing nature and steric bulk of the trifluoromethyl group. The chemical properties of bromoacetophenones, including their reactivity in condensation reactions and the influence of halogen substituents on vibrational bands, have been investigated . These studies can help predict the reactivity and spectroscopic features of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of derivatives of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone has been a subject of interest due to their potential applications in various fields of chemistry. For instance, the synthesis of bromo and chloro-substituted acetophenones, including the trifluoromethyl group, has been explored for their unique chemical properties, such as reactivity and stability under different conditions (Yang Feng-ke, 2004). These compounds are synthesized through bromination, chlorination, and acylation reactions, with the structure confirmed through spectroscopic methods such as NMR and IR.
Green Chemistry Applications
A notable application involves the green synthesis of substituted hydroxy-acetophenones, demonstrating an environmentally friendly approach to chemical synthesis (Gao Wen-ta, 2014). The process uses acetic anhydride and a Fries rearrangement reaction, highlighting the role of such compounds in developing sustainable chemical processes.
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone serve as key intermediates in synthesizing compounds with potential biological activities. For instance, the synthesis and reactivity of α-Bromo-4-(difluoromethylthio)acetophenone have been studied for their ability to condense with various amines, leading to the creation of azaheterocycles, which are important in drug development (A. Demchenko et al., 2003).
Computational Chemistry Studies
Computational studies have also been conducted on the nucleophilic substitution reactions involving bromo-1-arylethanone derivatives, providing insights into the reaction mechanisms and potential applications of these compounds in designing new materials and drugs (T. Erdogan, F. Erdoğan, 2019).
Propiedades
IUPAC Name |
2-bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-3-7(16)8-5(11)1-4(2-6(8)12)9(13,14)15/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMAFPRJZLLQNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381820 |
Source


|
| Record name | 2-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone | |
CAS RN |
175205-89-7 |
Source


|
| Record name | 2-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)


![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)


![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)
